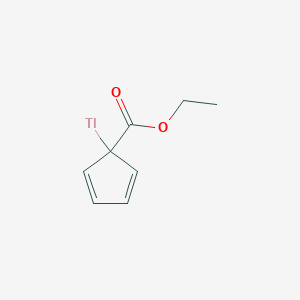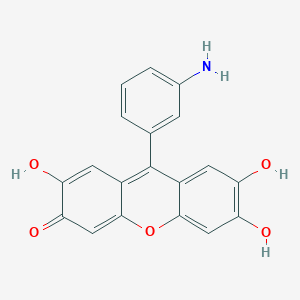
2-Methyl-4,6-bis(6-pyridin-2-ylpyridin-2-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4,6-bis(6-pyridin-2-ylpyridin-2-yl)pyrimidine is a complex heterocyclic compound that features a pyrimidine core substituted with pyridine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4,6-bis(6-pyridin-2-ylpyridin-2-yl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of pyridine derivatives with pyrimidine intermediates under controlled conditions. For instance, the use of organolithium reagents can facilitate regioselective nucleophilic substitution reactions to introduce the desired substituents at specific positions on the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize reaction conditions and minimize by-products. The choice of solvents, catalysts, and reaction temperatures are critical factors in achieving efficient industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4,6-bis(6-pyridin-2-ylpyridin-2-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic aromatic substitution (SNAr) reactions are common, especially when halogenated derivatives are used as starting materials.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Organolithium reagents in tetrahydrofuran (THF) at low temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce fully or partially hydrogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4,6-bis(6-pyridin-2-ylpyridin-2-yl)pyrimidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Methyl-4,6-bis(6-pyridin-2-ylpyridin-2-yl)pyrimidine involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound can bind to active sites or allosteric sites, modulating the activity of the target molecule. For instance, it may inhibit enzyme activity by forming stable complexes with metal ions at the active site, thereby blocking substrate access .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Bis(1,2,3-triazol-4-yl)pyridine: A versatile ligand used in coordination chemistry.
2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]-styryl}pyrimidine: A curcumin analog with potential biological activities.
4,6-Dihydroxy-2-methylpyrimidine: A precursor for azo dye synthesis.
Uniqueness
2-Methyl-4,6-bis(6-pyridin-2-ylpyridin-2-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for designing novel ligands and exploring new chemical reactivities.
Eigenschaften
CAS-Nummer |
183473-19-0 |
|---|---|
Molekularformel |
C25H18N6 |
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
2-methyl-4,6-bis(6-pyridin-2-ylpyridin-2-yl)pyrimidine |
InChI |
InChI=1S/C25H18N6/c1-17-28-24(22-12-6-10-20(30-22)18-8-2-4-14-26-18)16-25(29-17)23-13-7-11-21(31-23)19-9-3-5-15-27-19/h2-16H,1H3 |
InChI-Schlüssel |
NUPQJKOESYJUTO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC(=N1)C2=CC=CC(=N2)C3=CC=CC=N3)C4=CC=CC(=N4)C5=CC=CC=N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


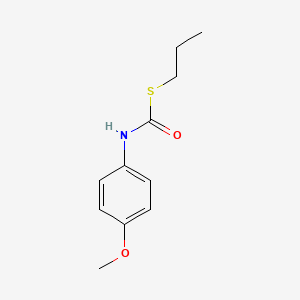
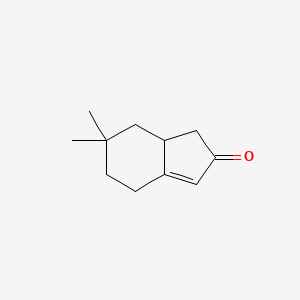
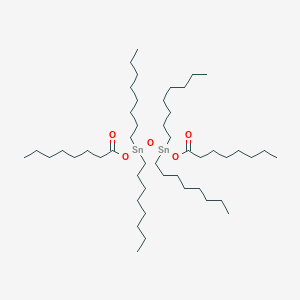
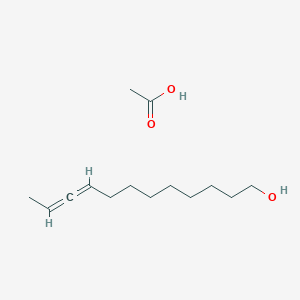
silane](/img/structure/B14263461.png)

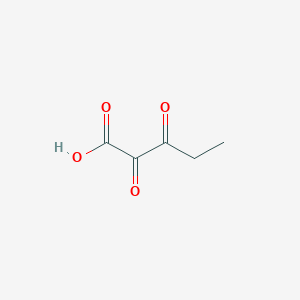
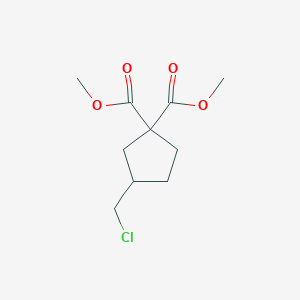
![Benzo[b]thiophen-3-amine, N-(triphenylphosphoranylidene)-](/img/structure/B14263486.png)

![Benzene, [(2-heptynyloxy)methyl]-](/img/structure/B14263496.png)
![1-{2-[4-(Bromomethyl)cyclohexyl]ethyl}-2-ethenylbenzene](/img/structure/B14263510.png)
